molecular formula C11H12ClNO3S B14436915 L-Cysteine, N-acetyl-S-(chlorophenyl)- CAS No. 76940-93-7

L-Cysteine, N-acetyl-S-(chlorophenyl)-

Cat. No.: B14436915
CAS No.: 76940-93-7
M. Wt: 273.74 g/mol
InChI Key: JPFJCVVQUIUNLT-VIFPVBQESA-N
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Description

L-Cysteine, N-acetyl-S-(chlorophenyl)- is a derivative of the amino acid L-cysteine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorophenyl group attached to the sulfur atom. It is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(chlorophenyl)- typically involves the acetylation of L-cysteine followed by the introduction of the chlorophenyl group. One common method includes the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with chlorophenyl derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of L-Cysteine, N-acetyl-S-(chlorophenyl)- often employs high-throughput techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for the quantitative assessment and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(chlorophenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

Scientific Research Applications

L-Cysteine, N-acetyl-S-(chlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(chlorophenyl)- involves its role as a precursor to glutathione, a potent antioxidant. The compound increases cellular pools of free radical scavengers, thereby reducing oxidative stress. It also inhibits the replication of certain viruses and induces apoptosis in specific cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, N-acetyl-S-(chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

76940-93-7

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-chlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

JPFJCVVQUIUNLT-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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